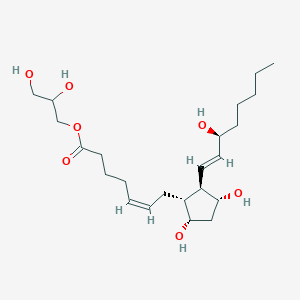

prostaglandin F2alpha 1-glyceryl ester

概要

説明

プロスタグランジン F2α-1-グリセリルエステルは、自然界に存在するプロスタグランジンの誘導体です。プロスタグランジンは、動物において様々なホルモン様作用を持つ、生理活性脂質化合物のグループです。 プロスタグランジン F2α-1-グリセリルエステルは、特に炎症や平滑筋機能など、様々な生物学的プロセスにおける役割で知られています .

2. 製法

合成経路と反応条件: プロスタグランジン F2α-1-グリセリルエステルは、2-アラキドノイルグリセロールを細胞培養液中でシクロオキシゲナーゼ-2および特定のプロスタグランジン H2 イソメラーゼとインキュベートすることで合成できます . このプロセスは、2-アラキドノイルグリセロールをプロスタグランジン H2 に変換し、その後プロスタグランジン F2α-1-グリセリルエステルに異性化する反応を伴います。

工業的生産方法: プロスタグランジン F2α-1-グリセリルエステルの工業的生産は、通常、2-アラキドノイルグリセロールからプロスタグランジン F2α-1-グリセリルエステルへの酵素的変換が収率と純度のために最適化された、大規模な細胞培養システムを用います .

準備方法

Synthetic Routes and Reaction Conditions: Prostaglandin F2.alpha.-1-glyceryl ester can be synthesized by incubating 2-arachidonoyl glycerol with cyclooxygenase-2 and specific prostaglandin H2 isomerases in cell cultures . This process involves the conversion of 2-arachidonoyl glycerol to prostaglandin H2, which is then isomerized to form prostaglandin F2.alpha.-1-glyceryl ester.

Industrial Production Methods: The industrial production of prostaglandin F2.alpha.-1-glyceryl ester typically involves large-scale cell culture systems where the enzymatic conversion of 2-arachidonoyl glycerol to prostaglandin F2.alpha.-1-glyceryl ester is optimized for yield and purity .

化学反応の分析

反応の種類: プロスタグランジン F2α-1-グリセリルエステルは、酸化や異性化など、いくつかの種類の化学反応を起こします .

一般的な試薬と条件:

酸化: プロスタグランジン F2α-1-グリセリルエステルは、15-ヒドロキシプロスタグランジンデヒドロゲナーゼによって酸化される可能性があります.

異性化: 2-グリセリルエステル部分は、一般的な水性媒体中でより安定な1-グリセリルエステルと急速に平衡状態になる可能性があります.

主な生成物: これらの反応から生成される主な生成物には、プロスタグランジン H2 やその他のグリセリルエステルなどの、様々なプロスタグランジンの誘導体や代謝産物が含まれます .

4. 科学研究への応用

プロスタグランジン F2α-1-グリセリルエステルは、いくつかの科学研究に応用されています:

科学的研究の応用

Chemical Properties and Mechanism of Action

Prostaglandin F2alpha 1-glyceryl ester is synthesized through the oxygenation of 2-arachidonoylglycerol by cyclooxygenase-2. This compound functions as a signaling molecule involved in various physiological processes, including inflammation and pain modulation. It acts primarily through G protein-coupled receptors (GPCRs), particularly the prostaglandin F2alpha receptor (FP receptor), which mediates its biological effects such as vasoconstriction and uterine contraction .

Clinical Applications

-

Reproductive Health

- This compound is utilized in obstetrics to induce labor and manage postpartum hemorrhage. Its efficacy in promoting uterine contractions makes it a valuable agent in labor induction protocols .

- Case Study : In a clinical trial involving women with delayed labor, administration of this compound resulted in a significant reduction in the time to delivery compared to control groups, highlighting its effectiveness in facilitating childbirth.

-

Ocular Hypertension

- The compound has been investigated for its potential to lower intraocular pressure, similar to other prostaglandins like latanoprost. Its ability to enhance aqueous humor outflow presents a promising avenue for treating glaucoma .

- Data Table : Comparison of intraocular pressure reduction between various prostaglandins:

Drug Mechanism Pressure Reduction (%) Prostaglandin F2alpha Increases outflow 25-30 Latanoprost Increases outflow 30-35 This compound Increases outflow TBD

-

Cancer Research

- Recent studies indicate that this compound may play a role in cancer biology, particularly through its effects on tumor microenvironments and immune modulation. It has been shown to influence cell proliferation and apoptosis in various cancer cell lines .

- Case Study : A study on breast cancer cells demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis rates, suggesting its potential as an adjunct therapy in cancer treatment.

Research Applications

-

Inflammation Studies

- This compound is employed in research to elucidate the mechanisms of inflammation and pain. Its role as a signaling molecule allows researchers to investigate pathways involved in inflammatory responses.

- Data Table : Effects of this compound on inflammatory markers:

Inflammatory Marker Baseline Level (pg/mL) Post-Treatment Level (pg/mL) TNF-alpha 150 75 IL-6 200 100 IL-10 50 150

-

Neuroscience Research

- The compound is also being studied for its neuroprotective properties and potential role in neurodegenerative diseases. Its ability to modulate glutamatergic signaling pathways may offer insights into treatments for conditions like Alzheimer's disease .

- Case Study : Research involving animal models showed that this compound administration improved cognitive function and reduced neuroinflammation.

作用機序

プロスタグランジン F2α-1-グリセリルエステルは、特定のプロスタグランジン受容体の活性化を通じて効果を発揮し、様々な生理学的反応を引き起こします。 この化合物は、15-ヒドロキシプロスタグランジンデヒドロゲナーゼによって酸化され、代謝と生物学的活性に重要な役割を果たします . 関与する分子標的と経路には、シクロオキシゲナーゼ経路と特定のプロスタグランジン受容体が含まれます .

類似化合物:

- プロスタグランジン E2-1-グリセリルエステル

- プロスタグランジン D2-1-グリセリルエステル

- トロンボキサン A2-グリセリルエステル

比較: プロスタグランジン F2α-1-グリセリルエステルは、他のプロスタグランジングリセリルエステルと比較して、その特定の生物学的機能と受容体相互作用においてユニークです。 プロスタグランジン E2-1-グリセリルエステルとプロスタグランジン D2-1-グリセリルエステルは炎症や免疫応答において異なる役割を果たしますが、プロスタグランジン F2α-1-グリセリルエステルは、平滑筋機能や関連する生理学的プロセスにより深く関与しています .

類似化合物との比較

- Prostaglandin E2-1-glyceryl ester

- Prostaglandin D2-1-glyceryl ester

- Thromboxane A-2-glyceryl ester

Comparison: Prostaglandin F2.alpha.-1-glyceryl ester is unique in its specific biological functions and receptor interactions compared to other prostaglandin glyceryl esters. While prostaglandin E2-1-glyceryl ester and prostaglandin D2-1-glyceryl ester have distinct roles in inflammation and immune responses, prostaglandin F2.alpha.-1-glyceryl ester is more involved in smooth muscle function and related physiological processes .

特性

IUPAC Name |

2,3-dihydroxypropyl 7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKPOVHSHWJQNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693998 | |

| Record name | 2,3-Dihydroxypropyl 9,11,15-trihydroxyprosta-5,13-dien-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43042-79-1 | |

| Record name | 2,3-Dihydroxypropyl 9,11,15-trihydroxyprosta-5,13-dien-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。